N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide is a chemical compound characterized by its unique structure, which includes a thiolane ring with a sulfone group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiolane derivative with an appropriate amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Scientific Research Applications
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride
Uniqueness
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H11NO4S |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C7H11NO4S/c1-2-7(10)8-5-3-13(11,12)4-6(5)9/h2,5-6,9H,1,3-4H2,(H,8,10) |
InChI Key |
FRTBZAOCUYCYDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.